molecular formula C16H19N3O2 B7663567 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea

Katalognummer: B7663567
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: ICWQWECTOKTLOS-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as BAY 41-2272 and belongs to the class of compounds called sGC stimulators. The compound has shown promising results in the treatment of various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction.

Wirkmechanismus

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea acts as a stimulator of soluble guanylate cyclase (sGC), which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to vasodilation and improved blood flow, which is beneficial in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to stimulate soluble guanylate cyclase (sGC) and increase the production of cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to vasodilation and improved blood flow, which is beneficial in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea in lab experiments are primarily related to its ability to stimulate soluble guanylate cyclase (sGC) and increase the production of cyclic guanosine monophosphate (cGMP). The compound has shown promising results in the treatment of various diseases, and its mechanism of action is well understood. However, the limitations of using the compound in lab experiments are related to its synthetic nature, which can make it difficult to obtain in large quantities.

Zukünftige Richtungen

There are several future directions for the research and development of 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea. One of the most promising areas of research is the development of novel sGC stimulators that are more potent and selective than the current compounds. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases such as diabetes and cancer. Additionally, the development of new synthetic routes for the compound could lead to increased availability and lower costs.

Synthesemethoden

The synthesis of 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea is a multi-step process that involves the use of several reagents and catalysts. The synthesis starts with the reaction of 2-amino-5-methylpyridine with 2-bromoacetophenone in the presence of potassium carbonate to form 3-(5-methylpyridin-3-yl)-1-phenylpropan-1-one. The intermediate compound is then reacted with hydroxylamine hydrochloride to form 3-(5-methylpyridin-3-yl)-N-hydroxy-1-phenylpropan-1-imine. The final step involves the reaction of the intermediate compound with isopropyl isocyanate to form this compound.

Wissenschaftliche Forschungsanwendungen

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction. The compound acts as a stimulator of soluble guanylate cyclase (sGC), which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to vasodilation and improved blood flow, which is beneficial in the treatment of the aforementioned diseases.

Eigenschaften

IUPAC Name

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-7-14(10-17-9-12)18-16(21)19-15(11-20)8-13-5-3-2-4-6-13/h2-7,9-10,15,20H,8,11H2,1H3,(H2,18,19,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWQWECTOKTLOS-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NC(=O)NC(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)NC(=O)N[C@H](CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.